molecular formula C17H20N2O B3033121 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one CAS No. 865375-66-2

1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

Cat. No.: B3033121
CAS No.: 865375-66-2
M. Wt: 268.35 g/mol
InChI Key: BJPFFRBIZXSRLW-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a synthetic organic compound with a unique structure that combines an aminophenyl group with a trihydroindol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring .

Scientific Research Applications

1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The trihydroindol core may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is unique due to its combination of the aminophenyl group with the trihydroindol core.

Properties

IUPAC Name

1-(4-aminophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPFFRBIZXSRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)N)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392865
Record name 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865375-66-2
Record name 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
Reactant of Route 3
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
Reactant of Route 4
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
Reactant of Route 5
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
Reactant of Route 6
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

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